molecular formula C14H12ClN3O2S B7680077 N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide

N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide

Cat. No. B7680077
M. Wt: 321.8 g/mol
InChI Key: NWDAOYRYITWOKC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide, also known as CES, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been synthesized for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide in lab experiments is its potential to selectively inhibit the activity of certain enzymes and proteins. This can be useful in studying the role of these enzymes and proteins in various biological processes. However, one of the main limitations of using this compound is its potential toxicity and side effects. Careful handling and dosing of this compound are necessary to avoid any adverse effects.

Future Directions

There are many future directions for the study of N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide. Some of these include:
1. Further studies on the mechanism of action and the molecular targets of this compound.
2. Development of new derivatives and analogs of N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide with improved potency and selectivity.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Evaluation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
5. Studies on the potential use of this compound as a tool for protein labeling and purification.
In conclusion, N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound.

Synthesis Methods

The synthesis of N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 3-chloro-4-cyanophenylamine, which is then reacted with ethyl pyridine-3-sulfonate to form N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide. The synthesis of this compound requires careful handling of hazardous chemicals and should only be performed by trained professionals.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. In biochemistry, it has been studied for its potential use as a tool for protein labeling and purification. In pharmacology, it has been studied for its potential use as a drug delivery system.

properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-N-ethylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-2-18(12-6-5-11(9-16)14(15)8-12)21(19,20)13-4-3-7-17-10-13/h3-8,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDAOYRYITWOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)C#N)Cl)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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